molecular formula C19H17NO6S B175346 N-Bsmoc-L-phenylalanine CAS No. 197245-19-5

N-Bsmoc-L-phenylalanine

Cat. No. B175346
M. Wt: 387.4 g/mol
InChI Key: DWLKZXPISLVRER-INIZCTEOSA-N
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Description

N-Bsmoc-L-phenylalanine is a chemical compound that has garnered significant attention in scientific research . It is a derivative of phenylalanine, an essential amino acid vital for protein synthesis .


Synthesis Analysis

The synthesis of L-phenylalanine from glucose in wild strains involves lengthy steps and stringent feedback regulation that limits the production yield . An artificial bioconversion process has been developed to synthesize L-phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol) .


Chemical Reactions Analysis

The reaction of L-Phenylalanine with acetic anhydride has been monitored online . This reaction is part of the N-Acetylation of L-Phenylalanine .

Safety And Hazards

In case of eye contact with N-Bsmoc-L-phenylalanine, it’s recommended to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . Similarly, in case of skin contact, wash off immediately with plenty of water for at least 15 minutes .

Future Directions

While the precise mechanism of action of N-Bsmoc-L-phenylalanine remains incompletely understood, it continues to play a pivotal role in scientific research endeavors . Further studies are needed to fully understand its potential applications and mechanisms.

Relevant Papers One of the relevant papers is "Systematic engineering enables efficient biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors" . Another paper titled “Functional and kinetics of two efficient phenylalanine ammonia lyase from Pyrus bretschneideri” discusses the role of phenylalanine ammonia lyase in the biosynthesis phenylpropanoid pathway .

properties

IUPAC Name

(2S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6S/c21-18(22)16(10-13-6-2-1-3-7-13)20-19(23)26-12-15-11-14-8-4-5-9-17(14)27(15,24)25/h1-9,11,16H,10,12H2,(H,20,23)(H,21,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLKZXPISLVRER-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2=CC3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428831
Record name N-Bsmoc-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Bsmoc-L-phenylalanine

CAS RN

197245-19-5
Record name N-Bsmoc-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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